molecular formula C13H16N2O5 B1336514 Z-Gly-ala-OH CAS No. 3079-63-8

Z-Gly-ala-OH

Cat. No. B1336514
CAS RN: 3079-63-8
M. Wt: 280.28 g/mol
InChI Key: CCIBGDNXMPNUHL-VIFPVBQESA-N
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Description

“Z-Gly-ala-OH” is also known as N-benzyloxycarbonylglycine . It is an amino acid that is widely used in solution phase peptide synthesis . It is a versatile reagent that can be used to synthesize a variety of compounds such as glycine-derived peptides like Z-Gly-DL-Ala-OBzl and Z-Gly-L-Ala-OBzl .


Synthesis Analysis

The synthesis of “Z-Gly-ala-OH” involves the acylation of amino acids by treatment with acyl chlorides or anhydrides at pH > 10 . This process serves to protect their amino groups from further reaction . Then, acyl halide or anhydride-like activation of a specific carboxyl reactant must occur as a prelude to peptide (amide) bond formation .


Molecular Structure Analysis

The molecular formula of “Z-Gly-ala-OH” is C13H16N2O5 . It has a molecular weight of 280.28 .


Chemical Reactions Analysis

In the synthesis of a peptide from its component amino acids, two obstacles must be overcome . The first of these is statistical in nature, and is illustrated by considering the dipeptide Ala-Gly as a proposed target . The second difficulty arises from the fact that carboxylic acids and 1º or 2º-amines do not form amide bonds on mixing, but will generally react by proton transfer to give salts .


Physical And Chemical Properties Analysis

“Z-Gly-ala-OH” is a white powder . It should be stored at 0-8°C .

Scientific Research Applications

Enzyme Stability Enhancement

Z-Gly-ala-OH and related peptides demonstrate potential in enhancing enzyme stability. A study by English & Stammer (1978) found that dehydropeptides like Z-Gly-Gly-Phe-ΔZ Phe-Ala · OH were completely resistant to hydrolysis by chymotrypsin and thermolysin, suggesting a method for peptide stabilization against enzymolysis.

Conformation-Dependent Reactions

The conformational aspects of peptides, including Z-Gly-ala-OH, play a crucial role in biological reactions. Owen et al. (2012) explored the hydrogen abstraction reactions of Gly and Ala residues, which is crucial for understanding protein folding and misfolding in diseases like Alzheimer's Owen, Szőri, Csizmadia, & Viskolcz, 2012.

Peptide Synthesis Catalysis

Research by Schuster, Mitin, & Jakubke (1989) demonstrated the synthesis of peptides like Z-Ala-Val-Gly-OH using ficin in phosphate buffer, highlighting the utility of Z-Gly-ala-OH in peptide synthesis Schuster, Mitin, & Jakubke, 1989.

Role in Protein Structure and Function

Studies have shown that specific amino acid sequences, including those related to Z-Gly-ala-OH, play significant roles in protein structure and function. Abiko et al. (1978) explored the structure-activity correlation in peptides like H-Asp(Gly)-OH and its analogs, showing their impact on biological activities such as lymphocyte transformation Abiko, Kumikawa, Dazai, Takahashi, Ishizaki, & Sekino, 1978.

Biocatalysis and Green Chemistry

Recent advances in biocatalysis and green chemistry have also utilized peptides related to Z-Gly-ala-OH. Ungaro et al. (2015) employed biocatalysis and metal catalysis for synthesizing dipeptides, demonstrating the environmental and economic benefits of such approaches Ungaro, Liria, Romagna, Costa, Philippot, Rossi, & Machini, 2015.

Safety And Hazards

When handling “Z-Gly-ala-OH”, dust formation should be avoided . Avoid breathing mist, gas or vapours . Avoid contacting with skin and eye . Use personal protective equipment . Wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

Future Directions

The future directions in the synthesis of “Z-Gly-ala-OH” involve developing more environmentally balanced methods . This includes reducing the use of organic solvents, which ultimately undergo combustion for disposal . There is an urgent need to transition to environmentally conscious chemical synthesis that does not involve organic solvents .

properties

IUPAC Name

(2S)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c1-9(12(17)18)15-11(16)7-14-13(19)20-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,19)(H,15,16)(H,17,18)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIBGDNXMPNUHL-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101264232
Record name N-[(Phenylmethoxy)carbonyl]glycyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101264232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Gly-ala-OH

CAS RN

3079-63-8
Record name N-[(Phenylmethoxy)carbonyl]glycyl-L-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3079-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(Phenylmethoxy)carbonyl]glycyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101264232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzylcarbonylglycyloxy-L-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.428
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
FHC Stewart - Australian Journal of Chemistry, 1970 - scholar.archive.org
… A mixture of the LL and DL diastereoisomers of the protected tripeptide was prepared by the mixed carbonic anhydride method from z-Gly-~~-Ala-OH,5 and a sample treated with the …
Number of citations: 4 scholar.archive.org
SMA Salam, K Kagawa, T Matsubara… - Enzyme and microbial …, 2008 - Elsevier
… For example, the yields of Z-Gly-Ala-OH and Z-Ala-Ala-OH amounted to 75 and 72% within 1 h, respectively (Table 2). Positively charged arginine was an excellent nucleophile for …
Number of citations: 19 www.sciencedirect.com
R von Eggelkraut-Gottanka, A Klose… - Tetrahedron letters, 2003 - Elsevier
… 0.01 mmol) was added to Z-Gly-Ala-OH (0.01 mmol) and … Z-Gly-Ala-OH, a fact which can be attributed to a fast reaction between TBTU and the thiol prior to the activation of Z-Gly-Ala-OH …
Number of citations: 130 www.sciencedirect.com
M Waki, J Meienhofer - Journal of the American Chemical Society, 1977 - ACS Publications
… As an example, Z-Gly-Ala-Leu-Gly-OBu-f was synthesized from Z-Gly-Ala-OH and H-LeuGly-OBu-f and shown to be indistinguishablefrom material prepared by conventional procedures…
Number of citations: 81 pubs.acs.org
P Stehle, HP Bahsitta, B Monter, P Fürst - Enzyme and microbial technology, 1990 - Elsevier
… of the experiment, about 73% of Z-GIyOMe had reacted to form Z-Gly-Ala-OH (Table 1). … of Z-AIa-AIa-OH (Figure 2A) and Z-GlyAla-OH (Figure 2B). Owing to the limited solubility of free …
Number of citations: 48 www.sciencedirect.com
A Kapoor, EJ Davis, MJ Graetzer - Journal of Pharmaceutical …, 1968 - Wiley Online Library
… 0 Through Scheme I-2-Gly-OPCP (11) was coupled with H-Ma-OH, C-protected by DCA, and after removal of DCA protection by mild acid, Z-GlyAla-OH (IX), was isolated in 62% yield. …
Number of citations: 13 onlinelibrary.wiley.com
BF Erlanger, E Brand - Journal of the American Chemical Society, 1951 - ACS Publications
By Bernard F. Erlanger and Erwin Brand The optical rotation of peptides may be con-sidered an additive function of the contributions of the asymmetric carbon atoms of the constituent …
Number of citations: 172 pubs.acs.org
MG Ryadnov, LV Klimenko… - The Journal of peptide …, 1999 - Wiley Online Library
An epimerization‐free system for coupling N‐protected peptides with free amino acids was developed. A number of inorganic substances were tested as epimerization suppressant …
Number of citations: 15 onlinelibrary.wiley.com
NLEO BENOITON, Y LEE, B LIBEREK… - … Journal of Peptide …, 1988 - Wiley Online Library
… Phe-OH + H-Gly-OEt, crystallization of racemate (21); Z-Gly-Ala-OH + H-LeuOBzl, deprotection and ion-exchange chromatography (22); Z-Leu-Phe-OH + H-ValOtBu, derivatization and g…
Number of citations: 22 onlinelibrary.wiley.com
B Marinier, YC Kim, JM Navarre - Canadian Journal of …, 1973 - cdnsciencepub.com
The 2,2,2-trichloroethyl esters of several N-carbobenzoxy-amino acids were prepared by reacting the corresponding acid chlorides with trichloroethanol and the carbobenzoxy groups …
Number of citations: 23 cdnsciencepub.com

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